2-Ethylquinoline-8-sulfonamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a sulfonamide functional group attached to the 8-position of the quinoline ring. Sulfonamides are significant in medicinal chemistry due to their antibacterial properties and role as enzyme inhibitors. The unique structure of 2-ethylquinoline-8-sulfonamide allows for various interactions with biological targets, making it a subject of interest in drug design and synthesis.
The compound can be classified under quinoline derivatives and sulfonamides. Quinoline derivatives are recognized for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Sulfonamides, on the other hand, are characterized by the presence of a sulfonamide group (-SO2NH2), which contributes to their biological activity as enzyme inhibitors and in various therapeutic applications .
The synthesis of 2-ethylquinoline-8-sulfonamide can be achieved through several methods, often involving the reaction of sulfonyl chlorides with amines or other nucleophiles. A common approach involves:
Recent advancements have also explored greener methodologies, utilizing heterogeneous catalysts or eco-friendly solvents to enhance yield and reduce environmental impact .
2-Ethylquinoline-8-sulfonamide can participate in various chemical reactions:
These reactions are crucial for developing new therapeutics based on this scaffold.
The mechanism of action for 2-ethylquinoline-8-sulfonamide primarily involves inhibition of specific enzymes, particularly those involved in bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth.
The physical properties of 2-ethylquinoline-8-sulfonamide include:
Chemical properties include:
2-Ethylquinoline-8-sulfonamide has several applications in scientific research:
2-Ethylquinoline-8-sulfonamide belongs to a class of small molecules characterized by a bicyclic quinoline scaffold fused to a sulfonamide functional group (–SO₂NH₂) at the C-8 position, with an ethyl substituent (–CH₂CH₃) at the C-2 position. This structural arrangement confers distinct physicochemical properties critical for biological interactions [1] [9]. The quinoline nucleus provides a planar, electron-rich aromatic system enabling π-π stacking and hydrophobic interactions, while the sulfonamide group acts as a hydrogen-bond donor/acceptor and a weak acid (pKa ~10-11), enhancing solubility and metal-coordination capabilities [4] [7]. The C-2 ethyl group extends the molecule’s hydrophobicity compared to unsubstituted or methylated analogues (e.g., quinoline-8-sulfonamide or 2-methylquinoline-8-sulfonamide), influencing lipophilicity and steric occupancy near key binding pockets [9]. Spectroscopic analyses (¹H/¹³C NMR) of analogues reveal characteristic shifts: quinoline H-6/H-7 protons appear downfield (δ 8.0–8.5 ppm), sulfonamide NH₂ resonates near δ 6.5 ppm, and the ethyl group shows distinct –CH₃ (δ 1.2–1.4 ppm) and –CH₂– (δ 2.8–3.0 ppm) signals [7]. Density Functional Theory (DFT) studies indicate the sulfonamide oxygen atoms and quinoline nitrogen are primary sites for electrophile interactions, with the ethyl group modulating electron density distribution across the ring [7].
Table 1: Structural and Physicochemical Comparison of Key Quinoline-8-sulfonamide Derivatives
Compound Name | Substituent at C-2 | Molecular Formula | logPa | Key Structural Features |
---|---|---|---|---|
Quinoline-8-sulfonamide | H | C₉H₈N₂O₂S | 0.95 | Minimal steric bulk; high planarity |
2-Methylquinoline-8-sulfonamide | CH₃ | C₁₀H₁₀N₂O₂S | 1.42 | Enhanced lipophilicity; moderate steric effects |
2-Ethylquinoline-8-sulfonamide | CH₂CH₃ | C₁₁H₁₂N₂O₂S | 1.98 | Optimal hydrophobic pocket occupancy; balanced solubility |
2-Formylquinoline-8-sulfonamide | CHO | C₁₀H₈N₂O₃S | 0.87 | Electrophilic aldehyde; susceptible to nucleophiles |
a Calculated partition coefficient (octanol/water) using ChemAxon software.
Quinoline-sulfonamide hybrids trace their origins to early 20th-century antimicrobial sulfonamides, but their deliberate development as targeted therapeutics accelerated in the 1990s with advances in heterocyclic synthesis and molecular pharmacology [6]. The unsubstituted quinoline-8-sulfonamide (CAS 35203-91-9) emerged as a foundational scaffold due to its synthetic accessibility and metal-chelating properties, spurring derivatization at C-2, C-4, and sulfonamide nitrogen to optimize bioactivity [8]. Introduction of alkyl groups at C-2, particularly ethyl, represented a strategic shift to enhance membrane permeability and target engagement kinetics without compromising synthetic feasibility [9]. This modification addressed limitations of first-generation analogues like 8-hydroxyquinoline (clioquinol), which exhibited poor metabolic stability [6]. Synthetic routes to 2-ethylquinoline-8-sulfonamide typically involve:
Table 2: Historical Evolution of Quinoline-Sulfonamide Derivatives in Drug Discovery
Time Period | Key Developments | Significance for 2-Ethylquinoline-8-sulfonamide |
---|---|---|
1930s–1960s | Discovery of sulfanilamide antibacterials; clioquinol as antiseptic | Established sulfonamide as privileged pharmacophore |
1990s–2000s | Rational design of 8-sulfonamidoquinolines; C-2 derivatization studies | Validated C-2 alkylation as strategy to enhance bioactivity |
2010–2015 | Proof of zinc ionophoric activity in C-2 alkyl quinolinesulfonamides | Mechanistic basis for 2-ethyl derivative's antibacterial effects |
2015–Present | Structural optimization for CNS penetration; PKM2 modulation studies | Enabled applications in oncology and neurodegeneration |
2-Ethylquinoline-8-sulfonamide and its derivatives engage diverse biological targets through structure-dependent mechanisms:
Antibacterial Activity: The compound acts as a zinc ionophore, facilitating Zn²⁺ transport across bacterial membranes. This disrupts intracellular metal homeostasis, causing enzyme inhibition and oxidative stress in pathogens like Streptococcus uberis and Staphylococcus aureus [2]. Activity is markedly enhanced by supplementary zinc (50–100 µM), with MIC values dropping 4–8-fold, confirming metal-dependent bactericidal effects [2]. Unlike traditional antibiotics, this ionophoric mechanism may circumvent resistance development [2].
Anticancer Applications: Derivatives inhibit tumor metabolism by targeting pyruvate kinase M2 (PKM2), a glycolytic enzyme overexpressed in cancers. Molecular docking reveals competitive binding at PKM2’s allosteric site (ΔG = −9.13 kcal/mol), shifting the enzyme from dimeric (low-activity) to tetrameric (high-activity) states [3] [10]. This reduces glycolytic flux in cancer cells (e.g., A549 lung carcinoma), lowering intracellular pyruvate by >40% and inducing G1 cell-cycle arrest [3]. Selectivity arises from preferential inhibition of PKM2 over normal cell PKM1 [10].
Neurotherapeutic Potential: Quinoline-8-sulfonamides demonstrate multi-target activity against neurodegenerative enzymes. Analogues inhibit monoamine oxidase B (MAO-B) (IC₅₀ ~0.47 µM) and butyrylcholinesterase (BChE) (IC₅₀ ~0.58 µM) via competitive binding, elevating synaptic acetylcholine and monoamine levels [5] [6]. The ethyl group’s hydrophobicity enhances blood-brain barrier penetration, a critical factor for Alzheimer’s disease therapeutics [5].
Kinase Modulation: Some derivatives suppress oncogenic kinases like BRAF V600E and EGFR T790M. Sulfonamide oxygen atoms coordinate with kinase hinge regions, while the quinoline core occupies hydrophobic pockets, reducing phosphorylation by >70% at 10 µM [10].
Table 3: Biological Targets and Activities of 2-Ethylquinoline-8-sulfonamide Analogues
Biological Target | Therapeutic Area | Mechanism of Action | Reported Activity |
---|---|---|---|
Bacterial metal homeostasis | Anti-mastitis agents | Zinc ionophoric activity; metal overload | MIC reduction 4–8× with Zn²⁺ vs. pathogens [2] |
PKM2 tetramerization | Oncology (lung, breast) | Allosteric activation; glycolysis suppression | 42% pyruvate reduction in A549 cells [3] |
MAO-B / BChE | Neurodegeneration | Competitive enzyme inhibition | IC₅₀ 0.47 µM (MAO-B); 0.58 µM (BChE) [5] |
BRAF V600E kinase | Melanoma | ATP-competitive inhibition | 72% kinase suppression at 10 µM [10] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5